
Taxuspine W
Overview
Description
Taxuspine W is a unique taxoid isolated from the Japanese yew, Taxus cuspidata. Taxuspines, including this compound, are part of a group of diterpenoids that have garnered interest due to their structural complexity and biological activities. This compound, in particular, is distinguished by its rare 2(3→20)-abeotaxane skeleton, setting it apart from other taxane-related diterpenoids commonly found in yew trees (Hosoyama et al., 1996).
Synthesis Analysis
The synthesis of this compound and related compounds involves complex strategies to form their intricate structures. Advanced intermediates for Taxuspines, including strategies such as ring-closing metathesis, have been developed to construct highly constrained and functionalized macrocycles, demonstrating the feasibility of this approach for synthesizing such complex molecules (Galletti et al., 2007). Furthermore, the synthesis of oxygenated Taxuspine X analogues showcases the versatility of synthetic chemistry in creating "non-natural" natural products with significant biological activities (Avramova et al., 2008).
Molecular Structure Analysis
This compound's molecular structure is characterized by its 2(3→20)-abeotaxane skeleton, a very rare bicyclic taxane-related diterpenoid structure. The elucidation of this compound's structure was based on comprehensive spectroscopic data analysis, highlighting its distinctiveness among taxoids (Hosoyama et al., 1996).
Chemical Reactions and Properties
This compound, like other taxoids, participates in reactions characteristic of its functional groups and structural framework. While specific chemical reactions involving this compound have not been detailed extensively in available literature, studies on closely related compounds, such as Taxuspine X, indicate the potential for modifications that impact biological activity and drug resistance mechanisms (Castagnolo et al., 2010).
Scientific Research Applications
Taxuspines, including W, have shown promise in overcoming multidrug resistance (MDR) in tumor cells. Studies indicate that taxuspines, including A, C, and others from Japanese yew, Taxus cuspidata, can be useful for increasing the cellular accumulation of vincristine, a common drug used in chemotherapy (Kobayashi et al., 1994; Kobayashi et al., 1998; Kobayashi et al., 2000).
Further, taxuspines like X have shown potential as MDR reversing agents for cancer and Kaposi's sarcoma, with taxuspine X analogues being potent MDR reversing agents (Avramova et al., 2008). Additionally, modified Taxuspines U and X can adopt a conformation similar to the bioactive conformation of paclitaxel, useful in the synthesis of bicyclic 3,8-secotaxane diterpenoids intermediates (Renzulli et al., 2007).
Mechanism of Action
Target of Action
Taxuspine W is a natural product that can be isolated from the Japanese Yew Taxus cuspidata It is known that taxanes, a class of drugs to which this compound belongs, primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule .
Mode of Action
Taxanes, including this compound, disrupt microtubule function . They stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented . This essentially makes taxanes mitotic inhibitors .
Biochemical Pathways
It is known that taxanes affect the microtubule function, which is essential for cell division . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, thereby inhibiting cell division .
Result of Action
It is known that taxanes, including this compound, inhibit cell division by disrupting microtubule function . This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
It is known that the taxus species, from which this compound is derived, are indigenous to various environments, and understanding their ecological distribution and environmental adaptability is critical .
properties
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZFJGNEDXNJD-MKSBNKCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where is Taxuspine W found within the European yew (Taxus baccata)?
A1: Mass spectrometry imaging revealed that this compound is primarily located in the vascular tissue of one-year-old European yew sprigs. []
Q2: Has this compound been previously isolated from the seeds of Taxus mairei?
A2: No. While this compound has been previously identified in other parts of Taxus species, research indicates that this is the first time it has been isolated from the seeds of Taxus mairei. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



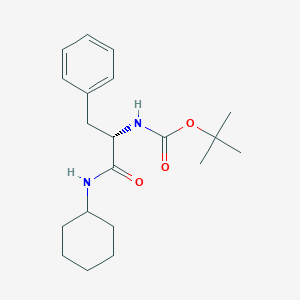
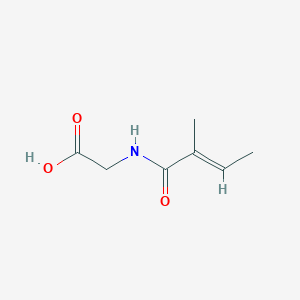
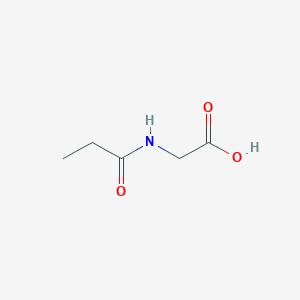
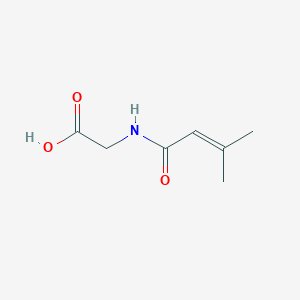



![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)
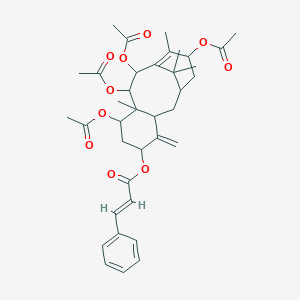


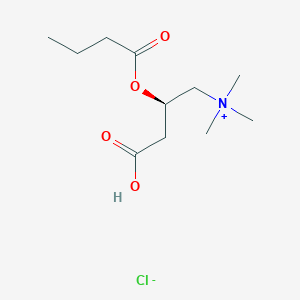
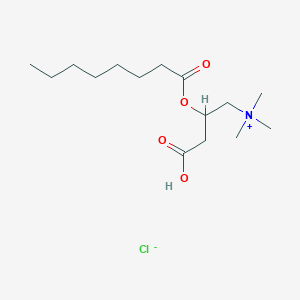
![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)